molecular formula C17H13NO4 B13362594 {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile

{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile

Cat. No.: B13362594
M. Wt: 295.29 g/mol
InChI Key: DDUFBWPNLJKKIY-PTNGSMBKSA-N
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Description

{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile is an organic compound with a complex structure that includes phenolic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile typically involves multiple steps. One common method starts with the condensation of 3-hydroxy-4-phenoxybenzaldehyde with 3-hydroxy-3-phenyl-2-propenoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetonitrile in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and ethers from substitution reactions .

Scientific Research Applications

{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, providing antioxidant effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-[3-hydroxy-4-[(Z)-3-hydroxy-3-phenylprop-2-enoyl]phenoxy]acetonitrile

InChI

InChI=1S/C17H13NO4/c18-8-9-22-13-6-7-14(16(20)10-13)17(21)11-15(19)12-4-2-1-3-5-12/h1-7,10-11,19-20H,9H2/b15-11-

InChI Key

DDUFBWPNLJKKIY-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=C(C=C(C=C2)OCC#N)O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=C(C=C(C=C2)OCC#N)O)O

Origin of Product

United States

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